Iegr-amc is a synthetic compound widely recognized for its application as a substrate in biochemical assays, particularly in studies involving serine proteases such as Factor Xa. The compound's full name is Boc-Ile-Glu-Gly-Arg-AMC, which reflects its structure that includes a fluorogenic moiety, 7-amino-4-methylcoumarin, enabling it to emit fluorescence upon enzymatic cleavage. This characteristic makes it valuable for monitoring enzymatic activity in various research settings.
Iegr-amc is classified under the category of fluorogenic substrates. It is synthesized to facilitate the study of proteolytic enzymes by providing a measurable output (fluorescence) when cleaved by specific proteases, particularly those involved in coagulation pathways. The compound's structure includes an amino acid sequence designed to mimic natural substrates of serine proteases, making it a useful tool for kinetic studies and inhibitor screening.
The synthesis of Iegr-amc typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored on a solid support. The steps include:
The specific sequence of Iegr-amc (Boc-Ile-Glu-Gly-Arg-AMC) incorporates protective groups (such as Boc) that are removed during synthesis to ensure proper folding and activity of the final substrate .
Iegr-amc has a molecular formula of C34H50N8O10, indicating a complex structure with multiple functional groups conducive to its role as a substrate. The key components include:
The structural configuration allows for specific interactions with serine proteases, facilitating efficient cleavage and fluorescence emission .
Iegr-amc undergoes enzymatic cleavage primarily by serine proteases such as Factor Xa. The reaction mechanism involves:
This reaction can be monitored using fluorescence spectroscopy, allowing researchers to determine enzyme kinetics and inhibitor efficacy .
The mechanism of action for Iegr-amc involves its role as a substrate for serine proteases. Upon binding to an enzyme like Factor Xa:
Kinetic parameters such as (Michaelis constant) and (turnover number) can be derived from data collected during these reactions .
Iegr-amc exhibits several notable physical and chemical properties:
These properties make Iegr-amc an effective tool for studying protease activity under various experimental conditions .
Iegr-amc has significant applications in biochemical research:
Iegr-amc serves as a gold-standard tool for real-time monitoring of FXa activity due to its high specificity and kinetic properties. Upon cleavage by FXa, the released AMC moiety generates a quantifiable fluorescent signal proportional to enzyme activity. This reaction follows Michaelis-Menten kinetics, with a reported kcat/Km of 1.0 × 10⁶ M⁻¹s⁻¹ for human FXa under physiological conditions (pH 7.5, 150 mM NaCl, 2.5 mM CaCl₂) [4]. The substrate’s selectivity for FXa over related proteases (e.g., thrombin, FIXa) exceeds 100-fold, attributed to the Ile-Glu-Gly-Arg sequence that mimics FXa’s natural cleavage sites in prothrombin and Factor VIII [6].
In in vitro hemostasis models, Iegr-amc enables:
Table 1: Kinetic Parameters of Iegr-amc Hydrolysis by Coagulation Proteases
| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
|---|---|---|---|
| FXa | 25.8 ± 1.2 | 25.7 ± 0.8 | 1.0 × 10⁶ |
| Thrombin | >200 | <0.1 | <5.0 × 10² |
| FIXa | >200 | <0.05 | <2.5 × 10² |
Data derived from stopped-flow fluorimetry [4] [6].
Iegr-amc is integral to chromogenic substrate assays (CSA) for Factor VIII (FVIII) activity quantification. In these assays, FVIII serves as a cofactor for FIXa-mediated FX activation. The generated FXa then hydrolyzes Iegr-amc, producing a fluorescent signal that correlates with FVIII functional levels [2] [10]. This approach minimizes interference from lupus anticoagulants or phospholipid antibodies that plague one-stage clotting assays (OSA) [10].
Key research findings include:
Table 2: Comparison of Iegr-amc-Based CSA vs. OSA for FVIII Activity Measurement
| Parameter | CSA with Iegr-amc | Traditional OSA |
|---|---|---|
| Principle | FXa-dependent fluorescence | Clot formation time |
| Sensitivity | 0.5–200 IU/dL | 1–150 IU/dL |
| PEG-FVIII recovery | 98 ± 3% | 62 ± 15%* |
| BDD-FVIII concordance | 100% vs. standard | 85–110% (reagent-dependent) |
*Underestimation due to altered phospholipid binding [10].
Heparin accelerates FXa inhibition by antithrombin (AT) through conformational activation and template bridging mechanisms. Iegr-amc enables real-time tracking of this interaction via FXa activity decay. In rapid kinetics studies:
Surface plasmon resonance (SPR) studies using Iegr-amc validate:
Table 3: Kinetic Impact of Heparin on AT-Mediated FXa Inhibition Monitored with Iegr-amc
| Condition | kass (M⁻¹s⁻¹) | KD (nM) | Rate Enhancement |
|---|---|---|---|
| AT alone | 1.0 × 10³ | >10,000 | 1× |
| AT + H5 (pentasaccharide) | 1.0 × 10⁶ | 255 ± 30 | 300× |
| AT + H70 (full-length) | 1.5 × 10⁷ | 130 ± 15 | 10,000× |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2